5-Methyl-2-heptanamine

Sympathomimetic amines Vasopressor screening Structure-activity relationship

Select 5-methyl-2-heptanamine (CAS 53907-81-6) to secure reproducible pharmacological data. Its defining 5-methyl branch yields ~1/250 the pressor activity of epinephrine and moderate acute toxicity (100–200 mg/kg IP in mice)—a distinct profile versus 3-methyl or 4-methyl positional isomers. Supplied as racemic free base (≥98% purity) or hydrochloride salt; aqueous solubility of 3.1 g/L (25°C) directs vehicle selection for in vitro assays. Use as a vasopressor reference standard or a two-stereocenter test mixture for chiral HPLC/SFC method optimization. Ensure lot-to-lot consistency across your cardiovascular pharmacology or analytical development workflows.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
Cat. No. B1630622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-heptanamine
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCC(C)CCC(C)N
InChIInChI=1S/C8H19N/c1-4-7(2)5-6-8(3)9/h7-8H,4-6,9H2,1-3H3
InChIKeyIGELDTXGMACMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-heptanamine: A Branched-Chain Aliphatic Amine with Defined Vasopressor and Relaxant Activity


5-Methyl-2-heptanamine (CAS 53907-81-6; also referred to as 5-methylheptan-2-amine or 1,4-dimethylhexylamine) is a C8 primary aliphatic amine with a methyl substituent at the 5-position of the heptyl chain . It is typically supplied as the free base (MW 129.24 g/mol) or as the hydrochloride salt (CAS 1379900-97-6), which enhances aqueous solubility and stability for in vitro and in vivo studies [1]. The compound possesses two undefined stereocentres, indicating that commercially available material is racemic unless otherwise specified . Its key differentiating feature lies in the precise position of the methyl branch, which imparts a distinct pharmacological profile compared to its linear or differently branched analogs, as established in classic comparative pharmacology studies [2].

Why 5-Methyl-2-heptanamine Cannot Be Substituted by Unbranched or Differently Branched Heptylamines


Aliphatic amines with the same carbon count but differing in methyl substitution patterns exhibit non-interchangeable pharmacological profiles. The position of the methyl branch critically determines vasopressor potency, smooth muscle relaxant activity, and acute toxicity. As demonstrated by Marsh and Herring (1950), 5-methyl-2-heptylamine possesses approximately 1/250 the pressor activity of epinephrine and is among the most potent chain-methylated heptylamines, whereas its 3-methyl and 4-methyl positional isomers show markedly reduced pressor action [1]. Furthermore, solubility and bioavailability differ substantially: 5-methyl-2-heptanamine exhibits aqueous solubility of 3.1 g/L (25°C), while the unbranched 2-heptylamine (tuaminoheptane) dissolves at 9 g/L (20°C), impacting formulation strategies and in vitro assay conditions . Generic substitution without accounting for these quantifiable differences risks experimental inconsistency and misinterpretation of structure-activity relationships.

Quantitative Evidence Differentiating 5-Methyl-2-heptanamine from Close Analogs


Vasopressor Activity in Anesthetized Dogs: 5-Methyl-2-heptylamine Ranks Among the Most Potent Chain-Methylated Heptylamines

5-Methyl-2-heptylamine exhibits vasopressor activity approximately 1/250 as potent as epinephrine, placing it on par with 2-heptylamine and significantly more potent than its 3-methyl and 4-methyl positional isomers, which show almost no pressor action [1]. This demonstrates that methylation at the 5-position preserves vasopressor efficacy relative to the unbranched chain, whereas methylation at the 3- or 4-position nearly abolishes it.

Sympathomimetic amines Vasopressor screening Structure-activity relationship

Smooth Muscle Relaxant Activity on Isolated Rabbit Jejunum: 5-Methyl-2-heptylamine Induces Epinephrine-Like Relaxation

At a concentration of 10 mg/100 cc, 5-methyl-2-heptylamine produces a decrease in tone of the isolated rabbit jejunum that is comparable to that produced by 0.5–1.0 µg epinephrine per 100 cc [1]. In contrast, the unbranched 2-heptylamine does not exhibit this relaxant effect. This indicates that the 5-methyl substituent confers a spasmolytic property absent in the linear analog.

Smooth muscle pharmacology Isolated tissue bath Gastrointestinal motility

Acute Intraperitoneal Toxicity in Mice: 5-Methyl-2-heptylamine Exhibits Intermediate Lethality Among Chain-Methylated Heptylamines

All chain-methylated heptylamines, including 5-methyl-2-heptylamine, cause lethality in mice at intraperitoneal doses of 100–200 mg/kg, with observed effects including piloerection, exophthalmos, and increased motor activity [1]. Within this series, 2-methyl-2-heptylamine and 4-methyl-2-heptylamine are the most toxic, while 2-heptylamine, 3-methyl-2-heptylamine, and 2-octylamine are the least toxic. 5-Methyl-2-heptylamine falls in the intermediate range.

Acute toxicity In vivo safety pharmacology Aliphatic amine toxicology

Aqueous Solubility: 5-Methyl-2-heptanamine is 3-Fold Less Soluble than Unbranched 2-Heptylamine

The 5-methyl branch reduces aqueous solubility relative to the linear analog. 5-Methyl-2-heptanamine exhibits a calculated water solubility of 3.1 g/L at 25°C , whereas the unbranched 2-heptylamine (tuaminoheptane) is soluble at 9 g/L at 20°C . This ~3-fold difference impacts dissolution behavior and may necessitate different vehicle formulations for in vitro assays.

Physicochemical properties Formulation development In vitro assay design

Enantiomeric Composition: Commercially Available as Racemate with Undefined Stereocentres

5-Methyl-2-heptanamine contains two stereocentres (at C2 and C5), and standard commercial material is racemic with 0 of 2 defined stereocentres . This contrasts with certain specialized analogs, such as (2R)-5-methylheptan-2-amine (CAS 2227951-72-4), which are supplied as single enantiomers for stereospecific applications . Users requiring enantiopure material must specify chiral synthesis or preparative HPLC resolution.

Chiral resolution Stereochemical purity Analytical characterization

Procurement-Guiding Application Scenarios for 5-Methyl-2-heptanamine


Structure-Activity Relationship (SAR) Studies of Sympathomimetic Amines

Researchers investigating how methyl substitution position affects vasopressor and smooth muscle activity should select 5-methyl-2-heptanamine as a reference compound. Its defined ~1/250 epinephrine-equivalent pressor activity [1] and relaxant effect on rabbit jejunum [1] provide quantitative benchmarks for comparing novel derivatives or validating computational models of adrenergic receptor interactions.

Formulation Development and Solubility Optimization

Formulation scientists developing in vitro assay protocols or drug delivery systems for aliphatic amines must account for the 3.1 g/L aqueous solubility of 5-methyl-2-heptanamine (at 25°C) . This property informs vehicle selection (e.g., DMSO stock solutions, cyclodextrin complexation) and dissolution testing parameters, especially when benchmarking against the more soluble 2-heptylamine (9 g/L) .

In Vivo Pharmacology Requiring Moderate Pressor Activity Without Excessive Lethality

For cardiovascular pharmacology studies in rodent or canine models, 5-methyl-2-heptanamine offers a vasopressor profile that is 1/250 as potent as epinephrine [1], providing a moderate, measurable response. Its acute toxicity falls in the intermediate range among chain-methylated heptylamines (100–200 mg/kg IP in mice) [1], making it a safer alternative to the more toxic 2-methyl and 4-methyl isomers for dose-ranging experiments.

Chiral Method Development and Enantiomeric Purity Assessment

Analytical chemists tasked with developing chiral HPLC or SFC methods can use racemic 5-methyl-2-heptanamine (0 of 2 defined stereocentres) as a test mixture for column screening and method optimization. Its two stereocentres provide a useful challenge for chiral stationary phase evaluation, and the availability of single enantiomer standards (e.g., (2R)-5-methylheptan-2-amine) allows for calibration and quantitation.

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